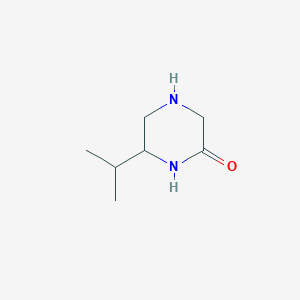

6-(PROPAN-2-YL)PIPERAZIN-2-ONE

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

6-propan-2-ylpiperazin-2-one |

InChI |

InChI=1S/C7H14N2O/c1-5(2)6-3-8-4-7(10)9-6/h5-6,8H,3-4H2,1-2H3,(H,9,10) |

InChI Key |

ZPKZBSBPBXZYAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CNCC(=O)N1 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Propan 2 Yl Piperazin 2 One and Its Derivatives

Established Synthetic Routes to the Piperazin-2-one (B30754) Core

The formation of the fundamental piperazin-2-one ring is achievable through several synthetic pathways, broadly categorized into cyclization reactions and reductive transformations. These methods often utilize readily available starting materials like amino acids and 1,2-diamines. researchgate.net

A variety of cyclization strategies have been developed to construct the piperazin-2-one core. One-pot methodologies are particularly attractive for their efficiency. For instance, a tandem reductive amination-(N,N'-acyl transfer)-cyclization process has been shown to produce substituted piperazin-2-ones in good yields. organic-chemistry.org This one-pot reaction treats N-(2-oxoethyl)amides with α-amino esters under reductive amination conditions, leading to an intramolecular acyl transfer to form the piperazinone ring. organic-chemistry.org

Another powerful one-pot method involves a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC). This sequence, starting from aldehydes and (phenylsulfonyl)acetonitrile, can generate 3-aryl/alkyl piperazin-2-ones with high enantiomeric excess (up to 99% ee) and in good yields (up to 90%). acs.orgresearchgate.net Other notable cyclization methods include Jocic-type reactions and Mitsunobu alkylations. researchgate.net

Table 1: Overview of Selected Cyclization Reactions for Piperazin-2-one Synthesis

| Method | Key Reactants | Key Features | Reference |

|---|---|---|---|

| Tandem Reductive Amination-Cyclization | N-(2-oxoethyl)amides, α-amino esters | One-pot procedure; forms substituted piperazin-2-ones. | organic-chemistry.org |

| Domino Ring-Opening Cyclization (DROC) | Aldehydes, (phenylsulfonyl)acetonitrile, 1,2-ethylenediamines | One-pot, asymmetric synthesis; provides high enantioselectivity. | acs.org |

| Jocic-Type Reaction | Enantiomerically enriched trichloromethyl-substituted alcohols, 1,2-diamines | Regioselective formation of 1-substituted piperazinones with little loss of stereochemical integrity. | researchgate.net |

Reductive cyclization represents a key strategy for forming the piperazin-2-one ring. A prominent example is the reductive cyclization of cyanomethylamino pseudopeptides. researchgate.netcsic.es This approach can be performed as a one-pot reaction, for example, using NaCNBH₃ in acetic acid to yield 1,4-unsubstituted piperazin-2-ones with high purity. The reaction proceeds through an imine reduction followed by lactamization.

The reduction of more oxidized heterocyclic precursors, such as diketopiperazines or pyrazines, is also a common route. researchgate.netthieme-connect.com While reliable, these methods can sometimes require lengthy synthetic sequences. thieme-connect.com A tandem reductive coupling combined with an SN2-cyclization of a 2-chloro-N-(2-oxoalkyl)acetamide and a primary amine offers a convenient method suitable for diversity-oriented synthesis, allowing a wide variety of amines to be used in the ring-forming step. researchgate.net

Targeted Synthesis of 6-(PROPAN-2-YL)PIPERAZIN-2-ONE (B6234703)

The specific introduction of an isopropyl group at the C6 position of the piperazin-2-one ring requires regio- and stereoselective control.

Achieving substitution at specific positions on the piperazin-2-one ring is crucial for targeted synthesis. The piperazine (B1678402) heterocycle is often functionalized at the nitrogen atoms, but C-alkylation is also a key strategy. acs.orgacs.org An efficient four-step synthesis starting from chiral amino acids can produce 6-substituted piperazine-2-acetic acid esters. acs.orgacs.org This highlights a viable pathway to introduce substituents at the C6 position. Post-cyclization, stepwise functionalization can be controlled; for example, alkylation can be directed to the N4 position, while acylation can occur at the N1 position, enabling modular diversification. researchgate.net

Controlling the stereochemistry at the C6 position is essential for producing specific enantiomers and diastereomers. A key strategy involves using a nitro-Mannich (or aza-Henry) reaction, which has been successfully employed in the diastereoselective synthesis of a related compound, r-3,c-5-diisobutyl-c-6-isopropylpiperazin-2-one. nih.govd-nb.info In this synthesis, the nitro-Mannich reaction was pivotal in establishing the C5/C6 relative stereochemistry. nih.govd-nb.infografiati.com

Another powerful approach starts from chiral amino acids, which serve as versatile building blocks. Chiral amino acids have been transformed into 6-substituted piperazine-2-acetic acid esters as diastereomeric mixtures, which could then be separated chromatographically. acs.orgacs.org This method provides access to a matrix of monoprotected chiral 2,6-disubstituted piperazines as single absolute stereoisomers. acs.orgacs.org The enantiospecific synthesis of (3S,6R)-6-ethoxycarbonyl-3-(p-hydroxybenzyl)piperazin-2-one, where the chiral C6 center is generated via regiospecific protonation of an enamide precursor, further illustrates the potential for high stereochemical control. scispace.com

Table 2: Selected Stereoselective Synthetic Methods

| Method | Key Step | Outcome | Reference |

|---|---|---|---|

| Nitro-Mannich Reaction | Sets up C5/C6 relative stereochemistry. | Diastereoselective synthesis of a 6-isopropylpiperazin-2-one derivative. | nih.gov, d-nb.info |

| Synthesis from Chiral Amino Acids | Four-step synthesis including chromatographic separation. | Single absolute stereoisomers of 2,6-disubstituted piperazines. | acs.org, acs.org |

| Regiospecific Protonation | Protonation of an enamide precursor. | Generation of a chiral C6 center. | scispace.com |

Derivatization Strategies for this compound Analogs

The this compound scaffold can be further modified to generate a library of analogs for various research applications. The two nitrogen atoms in the piperazine ring are common handles for derivatization. acs.org Palladium-catalyzed decarboxylative allylic alkylation is a sophisticated method for creating highly enantioenriched α-tertiary piperazin-2-ones, allowing for the introduction of diverse substituents. caltech.edunih.gov This reaction is tolerant of various N-substitutions and allows for further functionalization. caltech.edu

Solid-phase synthesis offers a high-throughput approach to creating libraries of piperazinone derivatives. One such strategy involves the N-alkylation of a resin-bound amino acid, followed by coupling with various amines, and subsequent cleavage, deprotection, and cyclization to yield a series of piperazinones. acs.org This traceless scaffold approach is highly amenable to creating diverse chemical libraries. acs.org Furthermore, the synthesis of hybrid molecules, such as pyridylpiperazine derivatives, demonstrates how the core piperazine structure can be elaborated by reacting it with other heterocyclic systems to produce novel compounds. nih.gov

N-Alkylation and Acylation Reactions on the Piperazin-2-one Ring

The nitrogen atoms within the piperazin-2-one ring offer prime sites for functionalization through N-alkylation and N-acylation reactions. These modifications are fundamental in creating diverse libraries of compounds with tailored properties.

N-Alkylation:

N-alkylation introduces alkyl groups onto the nitrogen atoms of the piperazin-2-one core, a crucial step in synthesizing a wide array of bioactive molecules. chemrxiv.org Traditional methods often rely on alkyl halides, but these can lead to over-alkylation and the formation of quaternary ammonium (B1175870) salts. researchgate.netthieme-connect.de To circumvent these issues, modern synthetic approaches have focused on developing more selective and efficient catalytic systems.

Palladium-catalyzed N-alkylation has emerged as a powerful tool, demonstrating high efficiency and selectivity under mild conditions. chemrxiv.org For instance, palladium nanoparticles anchored on covalent triazine frameworks have shown high catalytic activity for the N-alkylation of amines with benzaldehyde (B42025) derivatives. chemrxiv.org Another approach involves the use of alcohols as alkylating agents, which is considered a greener alternative. rsc.org For example, the N-alkylation of amines with alcohols can be achieved using a 10% Pd/C catalyst under a hydrogen atmosphere. rsc.org

Recent research has also explored the use of mixed oxides, such as Al2O3–OK, as catalysts for the liquid-phase N-alkylation of amines with alkyl halides at room temperature, offering good activity and reusability. researchgate.net Furthermore, base-mediated protocols using K2CO3 have demonstrated selective mono-N-alkylation of aromatic amines, even in the presence of excess alkyl halide. thieme-connect.de

N-Acylation:

N-acylation involves the introduction of an acyl group onto the piperazin-2-one nitrogen. This transformation is typically achieved using acylating agents like acyl chlorides or anhydrides. These reactions are fundamental in the synthesis of amides, which are prevalent in many biologically active compounds. For example, the acylation of a piperazinone precursor with 2,5-bis(benzyloxy)phenylacetyl chloride is a key step in the synthesis of certain complex heterocyclic compounds. semanticscholar.org

N-Arylation:

N-arylation, the formation of a carbon-nitrogen bond between a nitrogen atom and an aryl group, is another critical modification. Copper-catalyzed N-arylation reactions have been developed that proceed under mild conditions and tolerate a wide range of functional groups. organic-chemistry.org These methods often utilize aryl iodides as the arylating agent and a copper(I) iodide (CuI) catalyst in the presence of a base like potassium phosphate (B84403) (K3PO4). organic-chemistry.org Palladium-catalyzed methods are also widely used for N-arylation, employing bulky, electron-rich phosphine (B1218219) ligands to facilitate the coupling of aryl halides with the piperazinone nitrogen. organic-chemistry.org

Table 1: Examples of N-Alkylation and N-Arylation Reactions on Piperazine Scaffolds

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | Amine, Alcohol | 10% Pd/C, H₂ | N-Alkyl Amine | rsc.org |

| N-Alkylation | Amine, Alkyl Halide | Al₂O₃–OK | N-Alkyl Amine | researchgate.net |

| N-Alkylation | Aromatic Amine, Alkyl Halide | K₂CO₃ | Mono-N-Alkyl Amine | thieme-connect.de |

| N-Arylation | Imidazole, Aryl Iodide | CuI, K₃PO₄ | N-Aryl Imidazole | organic-chemistry.org |

| N-Arylation | Indole, Aryl Halide | Pd₂(dba)₃, Phosphine Ligand | N-Aryl Indole | organic-chemistry.org |

| N-Alkylation | Piperazine, Alkyl Halide | Various | Piperazine Derivative | evitachem.com |

| N-Arylation | Piperazine | Metal-catalysed | N-Aryl Piperazine | googleapis.com |

Modifications and Functionalization at the Propan-2-yl Moiety

While the piperazin-2-one ring is a common site for modification, the propan-2-yl group at the 6-position also presents opportunities for structural diversification. The isopropyl group itself provides specific steric and hydrophobic properties that can influence the biological activity of the molecule. vulcanchem.com

Research into direct functionalization of the propan-2-yl group on the intact piperazinone ring is less common. Synthetic strategies more frequently involve the use of starting materials that already contain a modified propan-2-yl group. For instance, a derivative featuring a hydroxy-2-methylpropyl group attached to the piperazine ring has been synthesized, indicating that modifications to the alkyl substituent are synthetically accessible. google.com

The synthesis of such derivatives often involves multi-step sequences where the functionalized side chain is introduced via precursors. For example, a synthetic route might start with a different functional group that is later converted to the desired modified propan-2-yl moiety.

Introduction of Exocyclic Functionalities and Spiro Systems

Expanding the structural diversity of this compound can be achieved by introducing exocyclic functionalities or by constructing spirocyclic systems.

Exocyclic Functionalities:

The introduction of functionalities outside of the primary ring system can significantly alter the molecule's properties. This can be achieved by attaching various groups to the nitrogen atoms or to the carbon backbone of the piperazinone ring. For example, a common strategy involves the N-alkylation of the piperazine ring with a reactant that contains a terminal functional group, such as a hydroxyl or a cyano group. google.com

Spiro Systems:

The creation of spiro systems, where two rings share a single atom, can impart rigid, three-dimensional structures to the molecule, which can be advantageous for binding to biological targets. A potential synthetic strategy for creating spiro-piperazinones could involve a reductive amination reaction between a ketone and a suitable amine to form a spirocyclic intermediate, which is then further elaborated to the final piperazinone product. vulcanchem.com Another approach involves intramolecular reactions, such as a Dieckmann cyclization, to form a new ring fused in a spiro manner to the piperazinone core. researchgate.net

Theoretical and Computational Investigations of 6 Propan 2 Yl Piperazin 2 One

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of molecules. tandfonline.com These calculations reveal fundamental characteristics that govern the molecule's stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a preferred computational method for predicting the molecular structure of organic compounds due to its balance of accuracy and efficiency. tandfonline.com For 6-(propan-2-yl)piperazin-2-one (B6234703), DFT calculations, often using functionals like B3LYP with a 6-311++G(d,p) basis set, are employed to determine the most stable three-dimensional arrangement of its atoms—the ground state geometry. bohrium.com This process involves optimizing bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

The resulting optimized structure provides precise geometric parameters. For the piperazin-2-one (B30754) ring, the presence of an sp²-hybridized carbonyl carbon (C2) and an adjacent amide nitrogen (N1) introduces planarity in that portion of the ring, leading to a distorted chair or twist-boat conformation rather than a perfect cyclohexane-like chair. researchgate.netnih.gov The isopropyl substituent at C6 will have its own set of optimized parameters reflecting its most stable orientation relative to the ring.

Interactive Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT

This table shows a selection of key geometrical parameters that would be determined through DFT optimization. The values are representative of typical piperazinone and substituted alkane structures.

| Parameter Type | Atoms Involved | Predicted Value | Significance |

| Bond Length | C2=O | ~1.24 Å | Typical C=O double bond in an amide. |

| Bond Length | C2-N1 | ~1.35 Å | Partial double bond character due to amide resonance. |

| Bond Length | C6-C(isopropyl) | ~1.54 Å | Standard C-C single bond. |

| Bond Angle | N1-C2-C3 | ~118° | Reflects sp² hybridization at C2. |

| Bond Angle | C5-C6-N1 | ~110° | Tetrahedral geometry at C6. |

| Dihedral Angle | H-N1-C6-H | ~60° / 180° | Defines the puckering of the ring. |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. tandfonline.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.comtandfonline.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rsc.org

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms and the carbonyl oxygen, which possess lone pairs of electrons. The LUMO is anticipated to be a π* antibonding orbital concentrated on the carbonyl group (C=O). Computational methods can calculate the energies of these orbitals precisely. tandfonline.com

Interactive Table 2: Representative FMO Data for Piperazinone Derivatives

This table presents plausible calculated energy values for the frontier orbitals of this compound, based on studies of similar heterocyclic systems. tandfonline.comresearchgate.net

| Parameter | Energy (eV) | Description |

| E(HOMO) | ~ -6.5 eV | Energy of the highest occupied molecular orbital (electron-donating capacity). |

| E(LUMO) | ~ -0.8 eV | Energy of the lowest unoccupied molecular orbital (electron-accepting capacity). |

| Energy Gap (ΔE) | ~ 5.7 eV | E(LUMO) - E(HOMO); indicates high kinetic stability. |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. tandfonline.com The MEP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). tandfonline.com

In this compound, the MEP surface would show a significant region of negative potential (typically colored red) around the carbonyl oxygen atom due to its high electronegativity and lone pair electrons. This marks it as a primary site for hydrogen bonding and interactions with electrophiles. Conversely, regions of positive potential (blue) would be found around the N-H protons, identifying them as acidic sites. The hydrocarbon isopropyl group and the C-H bonds on the ring would form a region of relatively neutral potential (green), indicating their lower reactivity. tandfonline.com

Conformational Analysis and Energy Landscapes

The flexibility of the piperazin-2-one ring and its substituents gives rise to multiple conformations, each with a different energy level. Understanding the landscape of these conformations is key to predicting the molecule's behavior.

Saturated six-membered heterocyclic rings are known to adopt non-planar conformations to minimize angular and torsional strain. researchgate.net Unlike cyclohexane, the piperazin-2-one ring contains two nitrogen atoms and a carbonyl group, which significantly influences its conformational preferences. The ring is expected to exist in a dynamic equilibrium between several puckered forms, such as distorted chair, boat, and twist-boat conformations. researchgate.netrsc.org

Computational studies can map the potential energy surface for the interconversion of these conformers, a process known as ring inversion. The calculations identify the lowest-energy (most stable) conformers and the energy barriers that must be overcome to transition between them. For similar six-membered lactams and heterocycles, the chair or a distorted half-chair form is often found to be the most stable. nih.govresearchgate.net Aromaticity is not a relevant concept for this saturated heterocyclic ring system.

Due to steric hindrance, substituents on six-membered rings strongly prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. utdallas.edu For an isopropyl group, this preference is quite pronounced. An axial isopropyl group would experience significant steric clash with the axial atoms or lone pairs at the C3 and N4 positions. Therefore, the conformer with the equatorial isopropyl group is expected to be substantially lower in energy and thus the dominant species at equilibrium. utdallas.edu

Furthermore, the isopropyl group itself has rotational barriers around the C6-C(isopropyl) bond. It will adopt a staggered conformation that minimizes steric interactions with the adjacent ring atoms.

Interactive Table 3: Estimated Relative Energies for Isopropyl Conformations

This table shows the estimated energetic preference for the equatorial position of a substituent on a six-membered ring, based on established conformational analysis principles. utdallas.edu

| Conformer | Relative Energy (kcal/mol) | Population at 298 K | Reason for Energy Difference |

| Equatorial Isopropyl | 0 (Reference) | >95% | Most stable; minimizes steric interactions. |

| Axial Isopropyl | ~2.1 | <5% | Disfavored due to 1,3-diaxial steric strain (A-strain). utdallas.edu |

Reaction Mechanism Predictions and Catalytic Process Modeling

Computational chemistry provides powerful tools to predict reaction pathways and model catalytic cycles, offering insights that are complementary to experimental studies. For the synthesis of this compound, theoretical investigations primarily focus on understanding the mechanisms of catalytic enantioselective reactions, which are crucial for producing the desired stereoisomer.

Characterization of Transition States and Intermediates in Synthetic Pathways

A key synthetic route to chiral α-substituted piperazin-2-ones is the palladium-catalyzed asymmetric decarboxylative allylic alkylation (DAA) of N-protected piperazin-2-one enolates. nih.govcaltech.edu Computational studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating the intricate mechanism of this transformation.

The catalytic cycle is proposed to involve several key steps:

Oxidative Addition: The cycle begins with the oxidative addition of an allyl ester to a Pd(0) complex, forming a π-allyl-Pd(II) intermediate.

Decarboxylation & Enolate Formation: The piperazin-2-one substrate, often an allyl enol carbonate, undergoes decarboxylation to generate a palladium-bound enolate. Theoretical calculations help to model the transition state of this step, confirming its energetic feasibility.

Asymmetric Allylation: This is the stereochemistry-determining step. The enolate attacks the π-allyl ligand. DFT calculations are used to model the transition states for the formation of both (R) and (S) enantiomers. These models reveal that the steric and electronic properties of the chiral phosphine (B1218219) ligand, such as (S)-(CF3)3-t-BuPHOX, create a significant energy difference between the two diastereomeric transition states, leading to high enantioselectivity. nih.gov The calculations can pinpoint the specific non-covalent interactions (e.g., steric repulsion, hydrogen bonding) between the ligand and the substrate that favor one pathway over the other.

The intermediates, such as the initial Pd(0)-ligand complex, the π-allyl-Pd(II) species, and the resulting Pd(0) complex after reductive elimination, are all characterizable through computational methods, providing their optimized geometries and relative energies.

Computational Insights into Catalytic Enantioselective Processes and Catalyst Design

Computational modeling is not only descriptive but also predictive, aiding in the rational design of new and improved catalysts. For the synthesis of compounds like this compound, research has focused on palladium catalysis with chiral phosphine ligands. nih.govcaltech.edu

Computational studies allow for the in silico screening of various ligands and reaction conditions. By calculating the energy barriers of the enantioselective step for a range of virtual catalyst structures, researchers can predict which catalysts will afford the highest enantiomeric excess (ee). For instance, the success of the (S)-(CF3)3-t-BuPHOX ligand in the DAA reaction was rationalized through models showing its effectiveness in creating a well-defined chiral pocket around the metal center. nih.gov

These computational models can quantify the influence of:

Ligand Bite Angle: The geometry of the phosphine ligand influences the coordination sphere of the palladium, affecting both reactivity and selectivity.

Electronic Effects: Electron-donating or -withdrawing groups on the ligand can tune the electronics of the metal center.

Steric Hindrance: Bulky groups on the ligand can effectively shield one face of the substrate, directing the attack of the nucleophile.

The table below summarizes experimental results from a study on the catalytic enantioselective synthesis of piperazin-2-ones, which provides a basis for computational validation and catalyst optimization. nih.gov

Table 1: Catalyst Performance in Enantioselective Piperazin-2-one Synthesis

| Entry | Substrate Substituent (R) | Yield (%) | Enantiomeric Excess (ee %) | Catalyst System |

|---|---|---|---|---|

| 1 | Allyl | 91 | 95 | Pd₂(pmdba)₃ / (S)-(CF₃)₃-t-BuPHOX |

| 2 | Methallyl | 88 | 96 | Pd₂(pmdba)₃ / (S)-(CF₃)₃-t-BuPHOX |

| 3 | Chloroallyl | 99 | 95 | Pd₂(pmdba)₃ / (S)-(CF₃)₃-t-BuPHOX |

| 4 | Phenylallyl | 76 | 95 | Pd₂(pmdba)₃ / (S)-(CF₃)₃-t-BuPHOX |

Data derived from studies on the asymmetric Pd-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. nih.govcaltech.edu

Molecular Docking and Interaction Profiling with Model Systems

While molecular docking is widely used for predicting interactions with biological targets, its application to theoretical model systems is crucial for fundamental mechanistic elucidation and understanding intrinsic molecular properties.

Simulation of Non-Covalent Interactions with Theoretical Binding Pockets (e.g., enzyme active site models for mechanistic elucidation, not clinical targets)

To understand the intrinsic binding capabilities of this compound, molecular docking simulations can be performed against artificial or model receptor sites. These theoretical pockets are not derived from specific proteins but are designed to present a controlled array of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic patches, aromatic rings). This approach strips away the complexity of a real enzyme, allowing for a focused analysis of the non-covalent interactions the piperazinone core can form. frontiersin.org

Key non-covalent interactions for this compound that can be analyzed include:

Hydrogen Bonding: The lactam moiety contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). Simulations can quantify the strength and preferred geometry of these interactions.

Hydrophobic Interactions: The isopropyl group provides a nonpolar surface capable of engaging in hydrophobic or van der Waals interactions with complementary nonpolar pockets.

n → π Interactions:* A more subtle but increasingly recognized interaction involves the lone pair (n) on an oxygen or nitrogen atom interacting with the antibonding orbital (π*) of a nearby carbonyl group or aromatic ring. researchgate.net

Tools like Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Molecular Electrostatic Potential (MEP) surfaces are used to visualize and quantify these interactions, revealing bond paths and regions of electron depletion or accumulation that govern binding. acs.org

Analysis of Ligand Efficiency and Interaction Hotspots in Artificial Receptor Models

Ligand efficiency (LE) is a metric used to assess the binding energy of a molecule on a per-atom basis, providing a measure of how efficiently a ligand uses its size to achieve binding affinity. researchgate.net While typically calculated from experimental binding data, theoretical methods can provide estimated binding energies (ΔG_bind) from docking simulations.

Ligand Efficiency (LE) = -ΔG_bind / N (where N is the number of non-hydrogen atoms)

By docking this compound into various theoretical model pockets, one can calculate its theoretical LE for different interaction types (e.g., a pocket rich in hydrogen bond donors vs. a hydrophobic pocket). This analysis helps to identify the most "efficient" interactions for this scaffold.

"Interaction hotspots" can be mapped onto the surface of the molecule by analyzing the results from multiple docking runs against diverse model pockets. This computational technique identifies regions on the ligand that most frequently and strongly contribute to binding. For this compound, hotspots would likely be identified around the lactam N-H and C=O groups, as well as the hydrophobic isopropyl substituent. This information is invaluable for designing more complex molecules based on this scaffold, as it guides where further functionalization would be most effective at enhancing molecular recognition.

Mechanistic Elucidation of Reactions Involving 6 Propan 2 Yl Piperazin 2 One

Kinetic and Thermodynamic Investigations of Cyclization and Ring-Opening Reactions

Detailed kinetic and thermodynamic data for the cyclization leading to 6-(propan-2-yl)piperazin-2-one (B6234703) and its subsequent ring-opening reactions are not extensively documented in publicly available literature. However, general principles of intramolecular cyclization and amide hydrolysis can be applied to understand the factors governing these processes.

The formation of the piperazin-2-one (B30754) ring is an intramolecular cyclization, likely proceeding via a nucleophilic attack of a secondary amine onto an ester or other activated carbonyl group within the same molecule. The rate of this cyclization is influenced by several factors, including the nature of the leaving group on the carbonyl moiety, the steric hindrance around the reacting centers, and the conformational preferences of the acyclic precursor. The presence of the bulky propan-2-yl group at the 6-position can be expected to influence the conformational equilibrium of the precursor, potentially affecting the proximity of the reacting groups and thus the rate of cyclization.

Thermodynamically, the stability of the six-membered piperazin-2-one ring is a driving force for the cyclization reaction. Ring strain in a six-membered ring is minimal, favoring its formation. Conversely, ring-opening, which is typically a hydrolysis reaction, is governed by the stability of the resulting amino acid derivative. The equilibrium between the cyclic and acyclic forms will be dependent on the specific reaction conditions, such as pH and temperature.

| Reaction Type | Key Influencing Factors | Expected Thermodynamic Favorability |

| Cyclization | Leaving group ability, Steric hindrance, Precursor conformation | Generally favorable due to low ring strain |

| Ring-Opening | pH, Temperature, Stability of acyclic product | Dependent on conditions; can be favored by hydrolysis |

Detailed Studies of Reaction Intermediates and Reaction Pathways

Direct spectroscopic identification of reaction intermediates in the formation of this compound is challenging due to their transient nature. However, mechanistic pathways can be inferred from related reactions and computational studies on similar systems.

The cyclization to form the piperazin-2-one ring likely proceeds through a tetrahedral intermediate. This intermediate is formed upon the nucleophilic attack of the amine on the carbonyl group. The subsequent collapse of this intermediate, with the expulsion of the leaving group, leads to the formation of the amide bond within the ring.

In catalyst-free syntheses, the reaction pathway is a direct intramolecular aminolysis. In catalyzed reactions, the catalyst would interact with either the amine or the carbonyl group to facilitate the reaction. For instance, an acid catalyst would protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. A base catalyst would deprotonate the amine, increasing its nucleophilicity.

Computational studies on analogous systems can provide valuable insights into the transition state geometries and activation energies for these steps, helping to elucidate the preferred reaction pathway. For this compound, the steric bulk of the isopropyl group would likely play a role in the stability of the transition state, potentially favoring a specific diastereomer if the precursor is chiral.

Role of Catalysts and Reagents in Modulating Reaction Efficiency and Selectivity

Various catalysts and reagents can be employed to enhance the efficiency and selectivity of reactions involving the formation of piperazin-2-ones.

Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of substituted piperazin-2-ones. These reactions often involve the formation of palladium-allene intermediates, which then undergo nucleophilic attack by the diamine precursor. The choice of palladium precursor and ligands is critical in controlling the reaction's efficiency and can also influence the stereoselectivity of the cyclization.

Acid and base catalysis are commonly used in intramolecular cyclizations. As mentioned earlier, acids activate the electrophile, while bases enhance the nucleophilicity of the amine. The choice of acid or base and its concentration can significantly impact the reaction rate.

Phase-transfer catalysts , such as quaternary ammonium (B1175870) salts or polyethers, have been shown to accelerate the synthesis of 2-piperazinones in biphasic systems. These catalysts facilitate the transport of reactants between the aqueous and organic phases, thereby increasing the reaction rate.

The selectivity of these reactions, particularly in terms of stereochemistry, is a key consideration. For this compound, which has a stereocenter at the 6-position, the use of chiral catalysts or auxiliaries can lead to the enantioselective formation of one stereoisomer. The steric and electronic properties of the catalyst and the substrate interact to create a diastereomeric transition state, leading to the preferential formation of one product.

| Catalyst/Reagent Type | Mode of Action | Impact on Reaction |

| Palladium Catalysts | Formation of reactive intermediates (e.g., palladium-allene) | High efficiency and potential for stereocontrol |

| Acid Catalysts | Activation of the carbonyl group | Increased reaction rate |

| Base Catalysts | Enhancement of amine nucleophilicity | Increased reaction rate |

| Phase-Transfer Catalysts | Facilitation of reactant transport between phases | Increased reaction rate in biphasic systems |

Solvent Effects and Reaction Environment on Mechanistic Course

The choice of solvent can have a profound impact on the rate and mechanism of reactions leading to this compound. Solvents can influence the solubility of reactants, stabilize or destabilize transition states, and in some cases, directly participate in the reaction mechanism.

Solvent polarity is a crucial factor. For intramolecular cyclizations that proceed through a polar transition state, polar solvents can stabilize this transition state, thereby increasing the reaction rate. However, if the starting material is more strongly solvated than the transition state, a polar solvent might hinder the reaction.

Protic versus aprotic solvents can also play a significant role. Protic solvents can form hydrogen bonds with the reactants and intermediates, which can either stabilize or destabilize them depending on the specific interactions. For instance, a protic solvent could solvate the amine nucleophile, reducing its reactivity.

The reaction environment, including temperature and pressure , also affects the mechanistic course. Higher temperatures generally increase the reaction rate by providing the necessary activation energy. In some cases, high pressure can favor reactions that proceed through a transition state with a smaller volume.

For the synthesis of this compound, the optimal solvent would be one that adequately dissolves the starting materials and stabilizes the transition state of the rate-determining step of the cyclization. A systematic study of solvent effects would be necessary to determine the ideal reaction conditions for maximizing the yield and selectivity of this specific compound.

| Environmental Factor | Influence on Reaction Mechanism |

| Solvent Polarity | Stabilization/destabilization of transition states |

| Solvent Protic/Aprotic Nature | Hydrogen bonding interactions with reactants and intermediates |

| Temperature | Provides activation energy, influences reaction rate |

| Pressure | Can favor reactions with a smaller activation volume |

Structure Property Relationships and Molecular Recognition Principles

Influence of 6-(PROPAN-2-YL)PIPERAZIN-2-ONE (B6234703) Substitution Patterns on Molecular Recognition in Supramolecular Chemistry

The substitution pattern of a molecule is a critical determinant of its role in molecular recognition. In the case of this compound, the isopropyl group at the 6-position exerts a significant influence on its binding capabilities and conformational preferences. This alkyl substituent introduces steric bulk and alters the electronic environment of the piperazinone ring, thereby modulating its interactions with other molecules.

The piperazine (B1678402) moiety itself is a well-established component in the design of synthetic receptors due to its ability to form hydrogen bonds and its conformational flexibility. nih.gov The introduction of substituents on the piperazine ring can significantly impact its binding affinity and selectivity for various guest molecules. nih.gov The isopropyl group in this compound, being a non-polar, sterically demanding substituent, can influence molecular recognition in several ways:

Steric Hindrance and Shape Selectivity: The bulky isopropyl group can create a specific three-dimensional pocket, leading to shape-selective binding of guest molecules. This steric hindrance can prevent the binding of larger or improperly shaped molecules while favoring those that are complementary to the cavity created by the substituent.

Conformational Control: The steric demands of the isopropyl group can restrict the conformational freedom of the piperazinone ring, pre-organizing it for binding to a specific guest. This pre-organization can reduce the entropic penalty associated with complex formation, leading to stronger binding. nih.gov

The following table illustrates the hypothetical influence of different alkyl substituents at the 6-position of piperazin-2-one (B30754) on the binding affinity for a model guest molecule, highlighting the potential role of steric and hydrophobic effects.

| Substituent at C6 | Relative Steric Bulk | Predicted Hydrophobicity | Hypothetical Binding Affinity (Ka, M⁻¹) for a Hydrophobic Guest |

| -H | Low | Low | 1.0 x 10² |

| -CH₃ | Moderate | Moderate | 5.0 x 10² |

| -CH(CH₃)₂ (Isopropyl) | High | High | 2.5 x 10³ |

| -C(CH₃)₃ (tert-Butyl) | Very High | Very High | 1.8 x 10³ (potential for steric clash) |

This table is illustrative and based on general principles of supramolecular chemistry. Actual binding affinities would need to be determined experimentally.

Stereochemical Impact on Recognition Processes and Selectivity

The carbon at the 6-position of this compound is a chiral center, meaning the compound can exist as two enantiomers: (R)-6-(propan-2-yl)piperazin-2-one and (S)-6-(propan-2-yl)piperazin-2-one. This chirality is a crucial factor in molecular recognition, as biological systems and many synthetic chiral hosts exhibit stereoselectivity. nih.gov

The distinct spatial arrangement of the isopropyl group in each enantiomer leads to different chiral environments. This difference is fundamental to chiral recognition, where a chiral host molecule preferentially binds one enantiomer of a chiral guest over the other. rsc.org The principles of chiral recognition are essential in various applications, including enantioselective catalysis, chiral separations, and the development of stereospecific drugs. researchgate.net

The stereochemical impact of this compound would be most pronounced in its interactions with other chiral molecules. For instance, if used as a chiral host, the (R)-enantiomer would form a diastereomeric complex with a chiral guest, which would have a different stability and different properties compared to the complex formed with the (S)-enantiomer. This difference in stability is the basis for enantioselective recognition.

Key factors influencing the stereochemical impact include:

Three-Point Interaction Model: For effective chiral recognition, multiple simultaneous non-covalent interactions are often required. The specific arrangement of the isopropyl group, the amide functionality, and the secondary amine in the piperazinone ring can provide the necessary interaction points for diastereoselective binding.

The following table provides a hypothetical example of the enantioselective recognition of a chiral guest by the enantiomers of this compound.

| Host Enantiomer | Guest Enantiomer | Hypothetical Association Constant (Ka, M⁻¹) | Enantioselectivity (α = Ka(R-guest)/Ka(S-guest)) |

| (R)-Host | (R)-Guest | 8.0 x 10³ | 4.0 |

| (R)-Host | (S)-Guest | 2.0 x 10³ | |

| (S)-Host | (R)-Guest | 2.1 x 10³ | 0.25 |

| (S)-Host | (S)-Guest | 8.4 x 10³ |

This table is for illustrative purposes to demonstrate the principle of enantioselectivity.

Design Principles for Modulating Specific Molecular Interactions (e.g., in host-guest systems, material interfaces)

The design of functional supramolecular systems relies on the precise control of non-covalent interactions. researchgate.net this compound can serve as a valuable building block in the construction of more complex host-guest systems and for modifying material interfaces. The principles for modulating its specific molecular interactions are rooted in fundamental concepts of supramolecular chemistry.

In Host-Guest Systems:

The design of host molecules incorporating the this compound scaffold would focus on creating a well-defined binding cavity that is complementary to a specific guest molecule in terms of size, shape, and chemical functionality. nih.gov Key design principles include:

Preorganization and Rigidity: To enhance binding affinity, the host molecule should be pre-organized for guest binding, minimizing the entropic cost of complexation. This can be achieved by incorporating the piperazinone unit into a more rigid macrocyclic or cage-like structure.

Complementarity of Interaction Sites: The host should possess binding sites (e.g., hydrogen bond donors/acceptors, hydrophobic patches) that are complementary to those of the intended guest. The amide and amine groups of the piperazinone can act as hydrogen bond donors and acceptors, while the isopropyl group provides a hydrophobic interaction site.

Dynamic and Allosteric Control: More advanced designs could incorporate dynamic features, allowing for the modulation of binding affinity through external stimuli (e.g., pH, light, temperature). Allosteric control, where binding at one site influences binding at another, can also be engineered into more complex host systems.

At Material Interfaces:

The functionalization of material surfaces with this compound can be used to tailor their surface properties and to create interfaces with specific molecular recognition capabilities. Design principles for such applications include:

Surface Attachment Chemistry: Covalent attachment of the piperazinone derivative to the material surface is crucial for creating a stable and robust functionalized interface. The secondary amine of the piperazinone ring provides a reactive handle for such modifications.

Control of Surface Density and Orientation: The density and orientation of the immobilized molecules on the surface will significantly affect their ability to interact with molecules in the surrounding environment. Controlling these parameters is key to achieving desired recognition properties.

Hierarchical Assembly: The piperazinone units on the surface can serve as recognition sites to direct the self-assembly of subsequent layers of molecules, leading to the construction of complex, hierarchical supramolecular structures at the interface. Piperazine-based building blocks have been shown to form distinct supramolecular hydrogen-bonded networks. rsc.org

By systematically applying these design principles, it is possible to harness the unique properties of this compound to create novel supramolecular systems with tailored functions for applications in sensing, catalysis, separation, and materials science.

Advanced Applications and Functionalization of 6 Propan 2 Yl Piperazin 2 One Scaffolds

Utility as Chemical Building Blocks for Complex Organic Frameworks

The rigid structure and multiple functionalization points of the 6-(propan-2-yl)piperazin-2-one (B6234703) moiety make it an attractive building block, or "tecton," for the construction of complex, highly ordered supramolecular structures such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). nih.govrug.nl

MOFs are crystalline materials composed of metal ions or clusters linked together by organic molecules. rug.nlresearchgate.net The piperazine (B1678402) core within the this compound structure can be functionalized to include carboxylic acids or other coordinating groups, enabling it to act as a linker that connects metal centers. The specific geometry of the piperazine ring influences the resulting framework's topology, porosity, and ultimately, its functional properties, such as gas storage or separation. researchgate.net For instance, post-synthetic modification of existing MOFs with piperazine-containing molecules has been shown to enhance CO2 capture capabilities. researchgate.net

COFs are another class of porous crystalline polymers formed from organic building blocks linked by strong covalent bonds. nih.gov The amine functionalities of the this compound can participate in condensation reactions, such as Schiff base formation with aldehydes, to create robust, imine-linked frameworks. nih.gov The isopropyl group at the 6-position can serve to template the pore size and modify the chemical environment within the resulting COF, potentially influencing its selectivity in molecular adsorption or catalysis.

Table 1: Potential Functionalization of this compound for Organic Frameworks

| Functionalization Site | Reactive Group Addition | Resulting Linker Type | Target Framework |

| N1-H Amine | Acylation with terephthaloyl chloride | Dicarboxylate Linker | MOF |

| N4-H Amine | Reaction with triformylbenzene | Tri-topic Imine Linker | COF |

| Isopropyl Group | (Hypothetical) Functionalization | Modified Linker | MOF/COF |

Potential in Catalysis and Ligand Design for Organometallic Complexes

Organometallic complexes consist of a central metal atom bonded to one or more organic molecules (ligands). libretexts.org The design of these ligands is crucial as they dictate the complex's stability, reactivity, and catalytic activity. The this compound scaffold offers several features that make it a promising candidate for ligand design.

The two nitrogen atoms of the piperazine ring can act as Lewis bases, donating their lone pairs of electrons to coordinate with a metal center, forming a chelate ring which enhances the stability of the resulting complex. nih.gov The stereochemistry of the chiral center at the 6-position can be exploited in asymmetric catalysis, where the ligand transfers its chirality to the catalytic process, enabling the synthesis of enantiomerically pure products.

Furthermore, the scaffold can be readily modified. For example, functional groups like phosphines or pyridyls can be appended to the N1 or N4 positions to create multidentate ligands. These modifications allow for fine-tuning of the electronic and steric properties of the organometallic complex, optimizing its performance for specific catalytic transformations such as hydrogenation, cross-coupling reactions, or polymerization. hgcollege.edu.inrug.nl

Applications in Material Science and Chemical Engineering

The incorporation of this compound and its derivatives into larger material structures can impart specific and desirable properties for applications in material science and chemical engineering.

Hydrophilic coatings are essential for a wide range of applications, particularly in the medical field, where they reduce friction on devices like catheters and guidewires, enhancing patient comfort and safety. surfacesolutionsgroup.com These coatings are typically "water-loving" and create highly lubricious surfaces. surfacesolutionsgroup.comcoatings2go.com

The this compound molecule contains polar functional groups—specifically the nitrogen atoms and the carbonyl oxygen—that can engage in hydrogen bonding with water molecules. When this moiety is incorporated into a polymer backbone or grafted onto a surface, it can significantly increase the surface's hydrophilicity. Polymers containing these piperazinone units can be deposited on various substrates, including plastics and metals, to create stable, wettable, and low-friction coatings. polymerexpert.frnih.gov The inherent biocompatibility of many piperazine-based structures further enhances their suitability for medical device applications. surfacesolutionsgroup.com

Beyond coatings, the this compound scaffold can be integrated into the bulk structure of advanced materials to tailor their physicochemical properties. For instance, its inclusion in polymer chains can alter properties such as:

Thermal Stability: The rigid ring structure of the piperazinone can increase the glass transition temperature of polymers, making them more resistant to heat.

Solvent Affinity: The polar nature of the molecule can enhance a material's affinity for polar solvents while the nonpolar isopropyl group provides some hydrophobic character, allowing for a balance of properties.

Mechanical Properties: The introduction of such rigid heterocyclic structures can impact the stiffness and tensile strength of a polymer.

By carefully controlling the concentration and orientation of these piperazinone units within a material, engineers can fine-tune its properties for specific applications, ranging from advanced membranes for separation processes to specialized engineering plastics.

Design and Synthesis of Chemical Probes and Sensors for Analytical Chemistry

Chemical probes are small molecules used to study and manipulate biological systems, while chemical sensors are designed to detect the presence of specific analytes. mdpi.comrsc.org The this compound scaffold is an excellent starting point for the synthesis of such tools.

The N-H groups of the piperazine ring provide convenient handles for chemical modification. unimi.it A common strategy involves attaching a signaling unit (like a fluorophore) to one nitrogen and a recognition element (a group that selectively binds to the target analyte) to the other. Upon binding of the analyte to the recognition element, a conformational change can occur, altering the fluorescence properties of the signaling unit and providing a detectable signal.

Table 2: Synthetic Strategy for a Hypothetical Chemical Sensor

| Component | Function | Example Moiety | Attachment Site on Scaffold |

| Scaffold | Provides 3D structure and functional handles | This compound | - |

| Signaling Unit | Reports on binding event | Dansyl Chloride (Fluorophore) | N1-H Position |

| Linker | Provides spatial separation | Alkyl chain | N4-H Position |

| Recognition Element | Binds to target analyte | Crown Ether (for metal ions) | End of linker at N4 |

This modular design allows for the creation of a wide variety of probes and sensors tailored to different targets. unimi.itnih.gov The inherent chirality of the this compound scaffold could also be leveraged to develop sensors capable of distinguishing between chiral analytes, an important function in pharmaceutical analysis and environmental monitoring.

Conclusion and Future Perspectives

Synthesis of Key Academic Research Findings on 6-(PROPAN-2-YL)PIPERAZIN-2-ONE (B6234703)

Currently, there is a notable absence of academic research specifically detailing the synthesis, properties, and applications of this compound. However, the synthesis of related C-substituted piperazinones has been a subject of recent academic interest, highlighting the growing recognition of their potential value. The scarcity of established synthetic routes for carbon-substituted piperazinones has historically limited their investigation in medicinal chemistry. rsc.org

Recent advancements have begun to address this gap. For instance, a copper-catalyzed strategy has been developed for the synthesis of C-substituted piperazinones from readily available diazo compounds and 1,2-diamines. rsc.orgrsc.org This method proceeds through a chemoselective carbene insertion at the less nucleophilic amine, followed by a rapid cyclization. rsc.org Another significant development is the four-step synthesis of 6-substituted piperazine-2-acetic acid esters from chiral amino acids, which yields diastereomeric mixtures that can be separated chromatographically. acs.org These emerging synthetic methodologies pave the way for accessing a wider variety of C-substituted piperazinone scaffolds, including, theoretically, this compound.

It is important to note that while the piperazine (B1678402) heterocycle is a common feature in many FDA-approved drugs, the diversity of these compounds is primarily derived from substitutions on the ring's nitrogen atoms, leaving the potential of carbon atom functionalization largely untapped. acs.org

Unexplored Avenues in Synthetic Methodology and Mechanistic Understanding

The field of C-substituted piperazin-2-one (B30754) synthesis is ripe with opportunities for further exploration. Key unexplored avenues include:

Stereoselective Synthesis: Developing robust and efficient stereoselective methods for the synthesis of chiral 6-substituted piperazin-2-ones is a critical next step. While some progress has been made with chiral amino acid precursors acs.org, direct asymmetric catalytic methods would be highly valuable.

Diversity of C6-Substituents: Current methods have demonstrated the introduction of various alkyl and aryl groups. Future work should focus on expanding the scope to include a wider range of functional groups at the C6 position, which could modulate the compound's physicochemical and pharmacological properties.

Mechanistic Studies: A deeper mechanistic understanding of the existing and newly developed synthetic reactions is crucial for optimizing reaction conditions, improving yields, and controlling stereoselectivity. For instance, further investigation into the transition states of cyclization reactions could lead to more efficient and selective syntheses. rsc.org

Alternative Starting Materials: Exploring alternative and more readily available starting materials for the synthesis of the piperazin-2-one core could enhance the accessibility and cost-effectiveness of these compounds.

| Synthetic Strategy | Key Features | Potential for this compound Synthesis |

| Copper-Catalyzed Carbene Insertion | Utilizes diazo compounds and 1,2-diamines; chemoselective N-H insertion followed by cyclization. rsc.org | Potentially applicable by using an appropriate diazo precursor. |

| From Chiral Amino Acids | A four-step synthesis leading to 6-substituted piperazine-2-acetic acid esters. acs.org | Feasible if a suitable amino acid precursor with an isopropyl side chain is used. |

| Palladium-Catalyzed Hydroamination | Intramolecular cyclization of aminoalkenes to form 2,6-disubstituted piperazines. rsc.org | Could be adapted for piperazin-2-one synthesis with appropriate substrate design. |

Emerging Research Directions in Theoretical and Applied Chemistry for Piperazin-2-one Derivatives

The unique structural features of 6-substituted piperazin-2-ones, including the presence of a stereocenter at the C6 position, open up several exciting research directions:

Computational Modeling: Density functional theory (DFT) and other computational methods can be employed to predict the conformational preferences of this compound and other derivatives. This can provide insights into their potential interactions with biological targets.

Peptidomimetics: The piperazin-2-one scaffold is a well-established peptidomimetic, capable of mimicking the secondary structure of peptides. Introducing a substituent at the C6 position can provide a vector for interacting with specific receptor pockets, potentially leading to the development of novel therapeutics.

Fragment-Based Drug Discovery: this compound and other simple derivatives can serve as valuable fragments in fragment-based drug discovery campaigns to identify novel binders for various protein targets.

Catalysis: Chiral piperazin-2-one derivatives have the potential to be developed into novel organocatalysts for asymmetric synthesis.

Interdisciplinary Opportunities in Fundamental Chemical Science and Advanced Materials Research

The study of this compound and its analogues extends beyond medicinal chemistry, offering opportunities in other scientific disciplines:

Supramolecular Chemistry: The hydrogen bonding capabilities of the piperazin-2-one core, combined with the steric and electronic properties of the C6-substituent, can be exploited to design novel self-assembling systems and supramolecular architectures.

Materials Science: Incorporation of the rigid and chiral piperazin-2-one scaffold into polymers could lead to the development of new materials with interesting optical, electronic, or chiroptical properties.

Chemical Biology: Fluorescently labeled or biotinylated derivatives of 6-substituted piperazin-2-ones could be synthesized and used as chemical probes to study biological processes and identify new drug targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(propan-2-yl)piperazin-2-one, and how can reaction intermediates be characterized?

- Methodological Answer : The synthesis typically involves cyclization of precursors containing piperazine and ketone moieties. For example, a two-step approach may include nucleophilic substitution between a propan-2-yl halide and a piperazine intermediate, followed by oxidation to form the ketone. Key intermediates should be characterized via -NMR (e.g., δ 2.8–3.2 ppm for piperazine protons) and IR spectroscopy (C=O stretch ~1700 cm). Reaction optimization may require monitoring by TLC (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : -NMR for proton environments (e.g., δ 1.2–1.4 ppm for isopropyl CH), -NMR for carbonyl (C=O ~205 ppm) and piperazine carbons.

- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H] (calculated for CHNO: 142.11 g/mol).

- XRD : Single-crystal X-ray diffraction (using SHELX software for refinement) resolves bond lengths and angles, critical for absolute configuration .

Q. How does the steric effect of the propan-2-yl group influence the compound’s reactivity?

- Methodological Answer : The isopropyl group introduces steric hindrance, reducing nucleophilic attack at the adjacent nitrogen. Computational modeling (e.g., DFT calculations) can predict activation energies for reactions like acylation. Experimental validation involves comparing reaction rates with analogs lacking substituents (e.g., unsubstituted piperazin-2-one) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer :

- Solubility : Test in polar (water, DMSO) and non-polar solvents (hexane) via gravimetric analysis.

- Stability : Monitor degradation by HPLC under acidic (pH 2), neutral (pH 7), and basic (pH 12) conditions at 25°C and 40°C. Instability in acidic conditions may indicate protonation-induced ring-opening .

Q. How can impurities in synthesized batches be identified and quantified?

- Methodological Answer : Use HPLC-MS with a C18 column (acetonitrile/water gradient) to detect by-products. Compare retention times and mass fragments with reference standards (e.g., unreacted piperazine precursors). Quantify via calibration curves, ensuring limits align with ICH guidelines .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinase enzymes). Validate predictions with in vitro assays (e.g., enzyme inhibition IC). QSAR models can correlate substituent effects (e.g., logP, steric bulk) with activity .

Q. What strategies resolve contradictory crystallographic and spectroscopic data for this compound?

- Methodological Answer : If XRD shows planar piperazine rings but NMR suggests chair conformations, consider dynamic effects (e.g., ring puckering). Variable-temperature NMR (VT-NMR) can detect conformational flexibility. Refine XRD data with SHELXL to account for disorder .

Q. How can reaction yields be optimized for large-scale synthesis while minimizing by-products?

- Methodological Answer : Apply Design of Experiments (DoE) to variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design might reveal optimal conditions (e.g., 60°C, DMF solvent, 1.2 eq. NaHCO), reducing dimerization by-products .

Q. What role does this compound play in multi-step pharmaceutical syntheses?

- Methodological Answer : As a building block, it can introduce rigidity into drug candidates. For instance, coupling with aryl halides via Buchwald-Hartwig amination (Pd catalyst) generates bioactive analogs. Monitor regioselectivity using -NMR if fluorinated intermediates are involved .

Q. How to analyze non-covalent interactions (e.g., hydrogen bonding) in co-crystals of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.